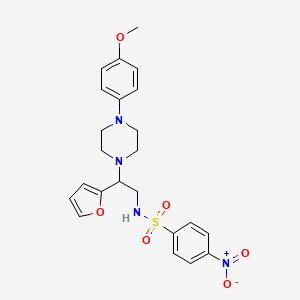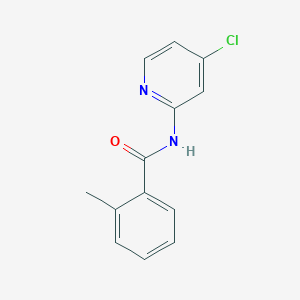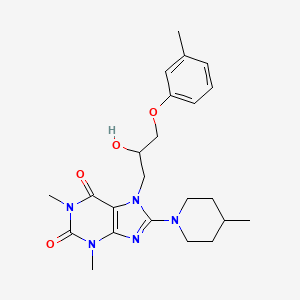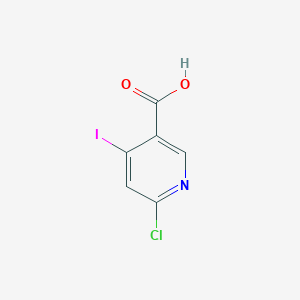![molecular formula C22H19FN4O2 B2508913 N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-49-4](/img/structure/B2508913.png)
N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures, which can help infer some of the properties and potential synthesis routes for the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including cyclization, substitution, and amidation reactions. For instance, the synthesis of a similar compound with a pyrazole ring was achieved through a ring closure reaction, followed by Suzuki coupling, hydrolysis, and amidation steps . Another example is the synthesis of a pyrazolo[1,5-a]pyrimidine derivative through condensation, cyclization, and saponification reactions . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with pyrazole and pyridine rings has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations are often used to predict and confirm the molecular geometry and electronic structure . These techniques would be essential in determining the precise structure of the target compound.
Chemical Reactions Analysis
Compounds with pyrazole and pyridine rings can participate in a variety of chemical reactions. The presence of fluorophenyl groups suggests potential reactivity in nucleophilic aromatic substitution reactions, while the carboxamide group could be involved in amide bond formation or hydrolysis . The specific reactivity of the target compound would depend on the electronic and steric effects of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the presence of fluorine atoms can affect the compound's lipophilicity and electronic properties, which in turn can influence its biological activity . The carboxamide group is a common feature in drug molecules and can impact solubility and hydrogen bonding capacity . Theoretical calculations, such as those for hyperpolarizability, can provide insights into the nonlinear optical properties of the compound .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Kinase Inhibition
- Research on related pyrazolo[4,3-c]pyridine derivatives has led to the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily. Such compounds have shown excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, advancing into phase I clinical trials (Schroeder et al., 2009).
Potassium-Competitive Acid Blockers
- Another study synthesized 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potential potassium-competitive acid blockers (P-CABs). These compounds demonstrated improved in vivo activity and physicochemical properties, suggesting their utility in further development as P-CABs (Palmer et al., 2007).
Fluorocontaining Pyrazolo[3,4-d]pyrimidines
- A study focusing on fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines explored the synthesis of fluorocontaining substituted amides and other related compounds. Such research highlights the ongoing interest in fluorocontaining heterocycles for their potential applications in drug development and other areas of chemical research (Eleev et al., 2015).
Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
- The synthesis and evaluation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives for their in vitro cytotoxic activity against cancer cells illustrate the potential therapeutic applications of such compounds. This line of research contributes to the ongoing search for new anticancer agents (Hassan et al., 2014).
Anticancer and Anti-5-lipoxygenase Agents
- Novel pyrazolo[1,5-a]pyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such studies indicate the versatility of pyrazolo[1,5-a]pyrimidines derivatives in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Safety and Hazards
N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/irritation, and specific target organ toxicity (single exposure to the respiratory system) .
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-2-11-26-13-18(21(28)24-16-8-6-7-15(23)12-16)20-19(14-26)22(29)27(25-20)17-9-4-3-5-10-17/h3-10,12-14H,2,11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYADMRFTPCIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2508834.png)

![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)
![2-Chloro-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2508840.png)



![N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2508848.png)
![1-(3,5-Dimethoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2508849.png)

![Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2508853.png)